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molecular formula C13H12O3 B8617820 Methyl 7-methoxy-2-naphthoate

Methyl 7-methoxy-2-naphthoate

Cat. No. B8617820
M. Wt: 216.23 g/mol
InChI Key: FCGMYOHQMJECKJ-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

A suspension of methyl 7-methoxy-2-naphthoate (37.21 g, 172 mmol) in 48% aqueous HBr (195 mL, 1.72 mol) and AcOH (190 mL) was heated at 100° C. for 4 h. The mixture gradually went into solution and then precipitated. The reaction mixture was cooled to rt, and water was added. The solid was filtered and washed with water. The solid was dissolved in 1N NaOH and washed with Et2O. The aqueous solution was acidified to pH 1 with concentrated HCl. The precipitate was filtered and washed with water, then dried under vacuum to give 7-hydroxy-2-naphthoic acid as an off-white solid (32.3 g, 99%). LCMS: (FA) ES− 187.1.
Quantity
37.21 g
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([C:13]([O:15]C)=[O:14])=[CH:10]2)=[CH:5][CH:4]=1.Br>CC(O)=O>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([C:13]([OH:15])=[O:14])=[CH:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
37.21 g
Type
reactant
Smiles
COC1=CC=C2C=CC(=CC2=C1)C(=O)OC
Name
Quantity
195 mL
Type
reactant
Smiles
Br
Name
Quantity
190 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
ADDITION
Type
ADDITION
Details
water was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 1N NaOH
WASH
Type
WASH
Details
washed with Et2O
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CC(=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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